Diclobutrazol Enantiomeric Differentiation: (2R,3R) vs. (2S,3S) Stereoisomer Potency
The fungicidal activity of Diclobutrazol resides predominantly in the (2R,3R)-enantiomer, which demonstrates significantly greater potency in blocking yeast 14α-demethylase enzyme than the (2S,3S)-enantiomer [1]. This stereoselectivity was further validated in cytochrome P450 binding assays where the (2R,3R)-enantiomer exhibited greater binding to yeast microsomes than its less active (2S,3S)-counterpart [2].
| Evidence Dimension | Stereoisomer-specific fungicidal activity and target enzyme binding |
|---|---|
| Target Compound Data | (2R,3R)-Diclobutrazol: Greater fungicidal activity and stronger yeast microsome binding |
| Comparator Or Baseline | (2S,3S)-Diclobutrazol: Lower fungicidal activity and weaker binding |
| Quantified Difference | Qualitative: (2R,3R) > (2S,3S) in both fungicidal potency and P450 binding affinity |
| Conditions | Yeast 14α-demethylase enzyme assay; yeast microsome binding assay with Type II spectral changes |
Why This Matters
Procurement of enantiopure or enantiomerically characterized Diclobutrazol is essential for reproducible CYP51 inhibition studies, as racemic material exhibits variable potency depending on isomeric composition.
- [1] Baldwin BC, Wiggins TE. Action of fungicidal triazoles of the diclobutrazol series on Ustilago maydis. Pesticide Science. 1984;15(2):156-166. View Source
- [2] Wiggins TE, Baldwin BC. Binding of azole fungicides related to diclobutrazol to cytochrome P-450. Pesticide Science. 1984;15(2):206-210. View Source
